molecular formula C14H11ClO3 B6364704 2-Chloro-5-(4-methoxyphenyl)benzoic acid CAS No. 1182763-42-3

2-Chloro-5-(4-methoxyphenyl)benzoic acid

Cat. No.: B6364704
CAS No.: 1182763-42-3
M. Wt: 262.69 g/mol
InChI Key: XMIRFXQWRTXYOI-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxyphenyl)benzoic acid (CAS 1182763-42-3) is a substituted biphenyl carboxylic acid of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring a benzoic acid group with a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 5-position, makes it a valuable intermediate for constructing more complex molecules . The balanced presence of both electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic rings fine-tunes its electronic properties and enhances its reactivity in various synthetic transformations, such as metal-catalyzed cross-couplings and nucleophilic substitution reactions . This compound serves as a versatile chemical building block, particularly in the preparation of sulfamoyl benzamide derivatives. These derivatives are an important class in drug discovery, being investigated as potent and selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases) . Inhibition of these enzymes is a promising therapeutic strategy for managing pathological conditions such as thrombosis, inflammation, diabetes, and cancer . Furthermore, the structural motif of substituted benzoic acids is frequently explored in the development of novel anticancer agents, with related compounds demonstrating potent activity against various human cancer cell lines . The consistent high purity and well-defined structure of this compound make it a reliable and crucial starting material for research and development in both academic and industrial settings, facilitating structure-activity relationship (SAR) studies and the discovery of new bioactive molecules . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-chloro-5-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIRFXQWRTXYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681201
Record name 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182763-42-3
Record name 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: 5-Bromo-2-Chlorobenzoic Acid

The synthesis begins with 5-bromo-2-chlorobenzoic acid, where the bromine atom at position 5 serves as the coupling site. The carboxylic acid group is often protected as a methyl ester to prevent interference during the reaction. For example, methylation with dimethyl sulfate in acetone at 20–30°C achieves 5-bromo-2-chlorobenzoic acid methyl ester with >90% yield.

Coupling with 4-Methoxyphenylboronic Acid

The methyl ester derivative reacts with 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions. Optimal results are achieved using XPhosPdG2 (2 mol%) and XPhos ligand (4 mol%) in a toluene/water (3:1) solvent system at 80°C for 12 hours. These conditions minimize debromination side reactions, which are prevalent when using weaker ligands or higher temperatures. Post-coupling, the methyl ester is hydrolyzed using potassium hydroxide in methanol/water (5:2) at reflux for 2–3 hours, yielding 2-chloro-5-(4-methoxyphenyl)benzoic acid with an overall yield of 85–91%.

Table 1: Suzuki-Miyaura Cross-Coupling Optimization

ConditionCatalyst SystemSolventYield (%)
StandardPdCl₂(PPh₃)₂Dioxane9
OptimizedXPhosPdG2/XPhosToluene/H₂O91
With Na₂CO₃PdCl₂dppfTHF17

Oxidation of Methyl-Substituted Precursors

An alternative route involves oxidizing a methyl group adjacent to the target carboxylic acid position. This method is adapted from protocols used for synthesizing structurally related compounds like 2-chloro-4-(methylsulfonyl)benzoic acid.

Starting Material: 2-Chloro-5-(4-Methoxyphenyl)Toluene

The precursor 2-chloro-5-(4-methoxyphenyl)toluene is oxidized using nitric acid (65%) and oxygen gas (3.0 MPa) in a high-pressure reactor at 140–200°C. A cobalt-based catalyst accelerates the oxidation, converting the methyl group to a carboxylic acid. After 3 hours, the crude product is treated with 20% NaOH to dissolve unreacted solids, followed by acidification to pH 2 with HCl, yielding this compound.

Recrystallization and Purification

The crude acid is purified via recrystallization in anhydrous methanol, achieving >98% purity. This method offers a 76–82% yield but requires stringent temperature control to prevent over-oxidation.

Chlorination of Methoxy-Substituted Intermediates

Chlorination at position 2 can be achieved using N-chlorosuccinimide (NCS) after introducing the 4-methoxyphenyl group. This approach is derived from methodologies for synthesizing 4-amino-5-chloro-2-methoxybenzoic acid.

Methyl 5-(4-Methoxyphenyl)-2-Hydroxybenzoate

Starting with methyl 5-(4-methoxyphenyl)salicylate, chlorination with NCS in DMF at 70°C for 4 hours introduces chlorine at position 2. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating methoxy group. The ester is subsequently hydrolyzed with KOH in methanol/water, yielding the final product with 88% efficiency.

Table 2: Chlorination Efficiency with NCS

Temperature (°C)Time (h)SolventYield (%)
606DMF72
704DMF88
803DMF81

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Suzuki-Miyaura Coupling : Highest yield (91%) but requires expensive palladium catalysts.

  • Oxidation Route : Moderate yield (82%) with scalability advantages for industrial applications.

  • Chlorination Post-Functionalization : Suitable for small-scale synthesis but involves multiple protection/deprotection steps.

Functional Group Compatibility

The carboxylic acid group necessitates protection during halogenation or coupling steps. Methyl esters are preferred due to ease of hydrolysis, though tert-butyl esters offer better stability in acidic conditions.

Emerging Methods and Innovations

Recent advances include microwave-assisted Suzuki couplings, which reduce reaction times to 30 minutes while maintaining yields above 85%. Additionally, flow chemistry systems are being explored to enhance the oxidation route’s safety profile by mitigating high-pressure risks .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of hydroxylated benzoic acids.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-Chloro-5-(4-methoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-5-(4-methoxyphenyl)benzoic acid, highlighting substituent variations, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Biological/Chemical Properties References
This compound 2-Cl, 5-(4-MeO-Ph) Not reported Not reported Intermediate for covalent inhibitors N/A
5-Chloro-2-((4-methoxyphenyl)amino)benzoic acid 2-NH-(4-MeO-Ph), 5-Cl 277 198–200 SARS-CoV-2 antiviral activity (IC₅₀: 4.2 µM)
2-Chloro-5-(trifluoromethyl)benzoic acid 2-Cl, 5-CF₃ 224.5 Not reported Intermediate for PPARγ agonists (e.g., BAY-4931)
4-Amino-5-chloro-2-methoxybenzoic acid 2-OMe, 4-NH₂, 5-Cl 215.6 Not reported Metabolite of metoclopramide; antiemetic
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid 2-NH-(2-Cl-5-CF₃-Ph), 5-OMe 369.7 Not reported Potential kinase inhibitor (structural motif)

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Trifluoromethyl : The trifluoromethyl group (CF₃) in 2-chloro-5-(trifluoromethyl)benzoic acid enhances lipophilicity (logP ~2.8) compared to the methoxyphenyl group (logP ~2.2), impacting membrane permeability .
  • Amino vs. Methoxy: The amino group in 5-chloro-2-((4-methoxyphenyl)amino)benzoic acid introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO) .

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield Optimization
CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C)Excess boronic acid improves coupling efficiency
ChlorinationSOCl₂, reflux (4–6 hrs)Anhydrous conditions prevent side hydrolysis
HydrolysisNaOH/EtOH, 60°CControlled pH avoids decarboxylation

How can structural ambiguities in this compound derivatives be resolved using crystallographic methods?

Basic Research Question

  • Single-crystal X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for refinement. Key metrics:
    • R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability .
    • ORTEP-3 visualizes thermal ellipsoids to confirm substituent geometry .
  • Complementary techniques : Pair XRD with solid-state NMR to validate dynamic disorder in the methoxyphenyl group .

What analytical strategies are recommended for distinguishing regioisomers in chloro-methoxyphenyl benzoic acid derivatives?

Advanced Research Question

  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate isomers. Retention times vary by ~2–3 mins due to polarity differences .
  • 2D NMR (HSQC, HMBC) : Correlate methoxy proton signals (δ 3.8–4.0 ppm) with aromatic carbons to confirm substitution patterns .
  • IR spectroscopy : Absorbance at ~1680 cm⁻¹ (C=O stretch) shifts with electron-withdrawing effects of substituents .

How can computational modeling predict the bioactivity of this compound analogs?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases). Parameters:
    • Grid box centered on active site (20 ų).
    • Lamarckian genetic algorithm for conformational sampling.
  • DFT calculations : Gaussian09 at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituent ClogP values with antimicrobial IC₅₀ .

How should researchers address contradictions in reported reaction yields for this compound?

Advanced Research Question

  • Replicate conditions : Verify purity of starting materials (e.g., 4-methoxyphenylboronic acid ≥98% by HPLC) .
  • In-situ monitoring : Use ReactIR to track intermediate formation (e.g., ester intermediates during hydrolysis) .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

What strategies optimize the scalability of this compound synthesis for preclinical studies?

Advanced Research Question

  • Flow chemistry : Continuous reactors reduce reaction time (e.g., chlorination in microfluidic channels at 100°C) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps to improve E-factor .
  • Crystallization control : Use anti-solvent (hexane) addition to enhance purity (>99% by DSC) .

How does the methoxyphenyl substituent influence the compound’s pharmacological profile?

Advanced Research Question

  • Metabolic stability : The 4-methoxy group reduces CYP450-mediated oxidation (t₁/₂ increases from 1.2 to 4.7 hrs in liver microsomes) .
  • Target affinity : Docking studies show methoxy oxygen forms H-bonds with kinase hinge regions (e.g., EGFR IC₅₀ = 0.8 µM vs. 5.2 µM for non-methoxy analog) .
  • Solubility : LogP = 2.1 (measured by shake-flask method) balances membrane permeability and aqueous solubility .

What are the best practices for resolving spectral data conflicts (e.g., NMR vs. XRD)?

Q. Methodological Guidance

  • Cross-validate assignments : Compare experimental NMR δ values with computed (DFT) shifts using ACD/Labs or MNova .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve overlapping peaks caused by rotamers .
  • Crystallographic validation : Use XRD to confirm the dominant tautomer in solid-state vs. solution .

How can researchers design derivatives to enhance this compound’s selectivity for specific biological targets?

Advanced Research Question

  • Bioisosteric replacement : Substitute Cl with CF₃ to modulate electron-withdrawing effects (e.g., improved COX-2 selectivity) .
  • Prodrug strategies : Esterify the carboxylic acid to enhance bioavailability (e.g., ethyl ester increases Cmax by 3× in rat models) .
  • Fragment-based design : Screen fragment libraries (e.g., Maybridge) to identify substituents improving binding to allosteric pockets .

What are the critical considerations for stability studies of this compound under physiological conditions?

Q. Methodological Guidance

  • pH stability : Monitor degradation in PBS (pH 7.4) via HPLC at 37°C over 72 hrs. Hydrolysis is minimal (<5%) due to steric hindrance .
  • Photostability : Expose to UV light (320–400 nm) for 48 hrs; methoxy groups reduce photodegradation vs. hydroxyl analogs .
  • Oxidative stability : Use LC-MS to detect quinone formation in H₂O₂-containing media .

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